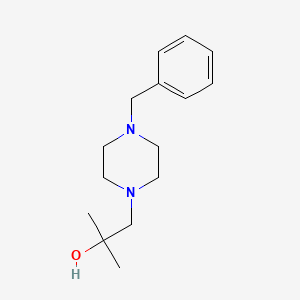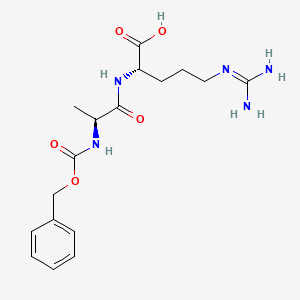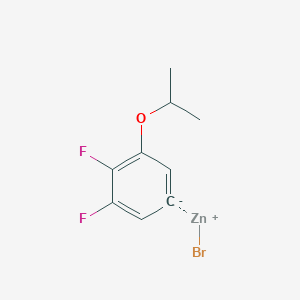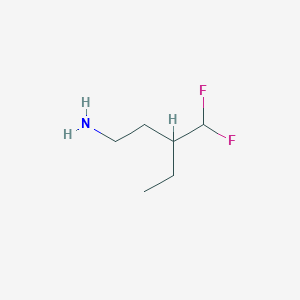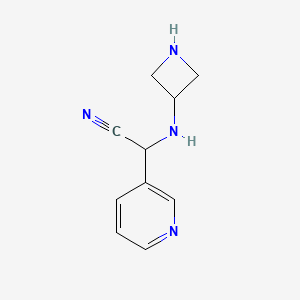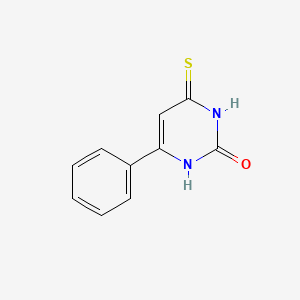
6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one is a heterocyclic compound that belongs to the class of pyrimidines It is characterized by a phenyl group attached to the sixth position and a sulfanylidene group at the fourth position of the tetrahydropyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one typically involves the condensation of a β-dicarbonyl compound with an aldehyde and thiourea. One common method is the Biginelli reaction, which proceeds under acidic conditions, often using hydrochloric acid or acetic acid as catalysts . The reaction involves the formation of an intermediate dihydropyrimidine, which is subsequently oxidized to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield tetrahydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one involves its interaction with molecular targets such as enzymes or receptors. For instance, as a thyreostatic agent, it inhibits the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones . This inhibition disrupts the production of hormones, leading to reduced thyroid activity.
Comparación Con Compuestos Similares
6-Phenyl-2-thiouracil: Another thyreostatic agent with a similar structure but different substitution pattern.
6-Amino-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one: A compound with an amino group instead of a phenyl group, exhibiting different biological activities.
4-Thiouracil: A simpler analog with a thiouracil core, used in various biochemical applications.
Uniqueness: 6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its interaction with aromatic systems, while the sulfanylidene group provides a reactive site for further chemical modifications.
Propiedades
Fórmula molecular |
C10H8N2OS |
|---|---|
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
6-phenyl-4-sulfanylidene-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H8N2OS/c13-10-11-8(6-9(14)12-10)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) |
Clave InChI |
GJOUCXHKMRGRKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=S)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


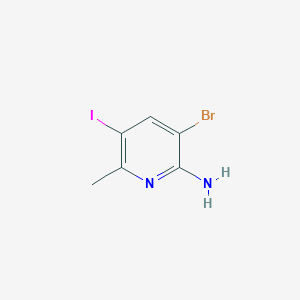
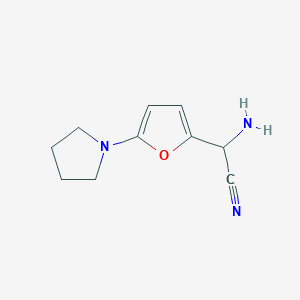
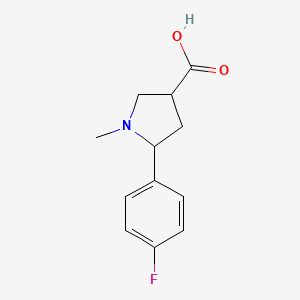
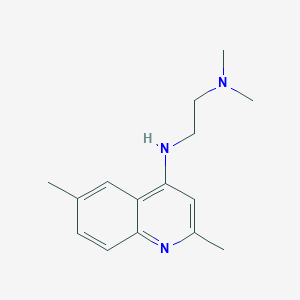
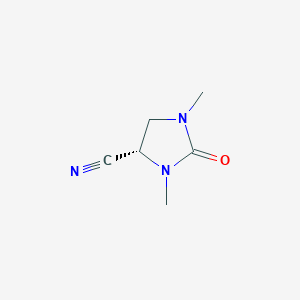
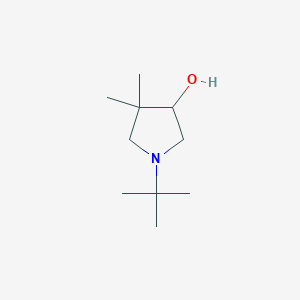
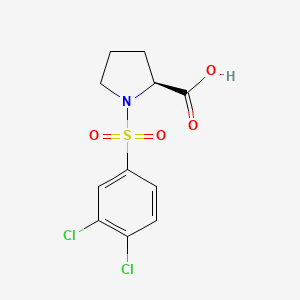
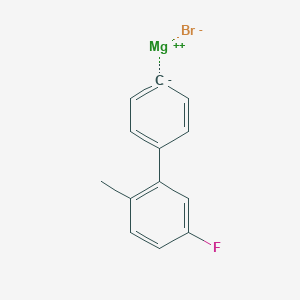
![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14885953.png)
